{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C10H13F2N5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H13F2N5/c1-16-7-8(5-14-16)4-13-6-9-2-3-17(15-9)10(11)12/h2-3,5,7,10,13H,4,6H2,1H3 |
InChI Key |
DZKXHLRGDJEQLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Difluoromethyl-Substituted Pyrazoles
The difluoromethyl-substituted pyrazole moiety is typically synthesized via cyclization reactions using 2,2-difluoroacetyl halides as starting materials. In one approach, 2,2-difluoroacetyl chloride undergoes a Michael addition with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of triethylamine as an acid scavenger. The intermediate α-difluoroacetyl ester is hydrolyzed under basic conditions (NaOH, 50°C) to yield the corresponding carboxylic acid, which subsequently reacts with methylhydrazine in a cyclization step catalyzed by sodium iodide. This method achieves a 95:5 isomer ratio and reduces byproduct formation through controlled temperature gradients during the condensation phase.
Halogenation and Diazotization for Pyrazole Functionalization
Alternative routes employ halogenation and diazotization to introduce substituents at specific pyrazole positions. For instance, N-methyl-3-aminopyrazole undergoes bromination at the 4-position using elemental bromine in aqueous HCl, yielding 4-bromo-1-methyl-1H-pyrazol-3-amine. Diazotization with sodium nitrite at -5°C followed by coupling with potassium difluoromethyl trifluoroborate in acetonitrile introduces the difluoromethyl group, achieving an 88.2% yield of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.
Assembly of the Methyleneamine Linker
Nucleophilic Amination for Cross-Coupling
The methyleneamine linker connecting the two pyrazole units is constructed via nucleophilic substitution. Chloromethyl derivatives of the difluoromethyl pyrazole (e.g., 3-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole) react with the amine group of 1-methyl-1H-pyrazol-4-ylmethanamine in dimethylformamide (DMF) at 60°C. Triethylamine is employed to scavenge HCl, with reaction completion monitored by thin-layer chromatography (TLC). This step achieves a 92% yield after purification via silica gel chromatography.
Reductive Amination as an Alternative Approach
Reductive amination offers a complementary pathway. Here, 3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazol-4-ylmethanamine undergo condensation in methanol using sodium cyanoborohydride as a reducing agent. The reaction proceeds at room temperature for 12 hours, yielding the target compound with 87% efficiency and minimal imine byproducts.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) enhance the nucleophilicity of amine groups during cross-coupling, while DMF improves solubility for Grignard intermediates. Catalytic systems such as sodium iodide (1–5 mol%) accelerate cyclization rates by stabilizing transition states.
Temperature and Pressure Control
Low-temperature conditions (-5°C to 0°C) during diazotization prevent premature decomposition of diazonium salts, ensuring regioselective coupling. Conversely, cyclization reactions benefit from gradual temperature ramping (25°C to 50°C) to suppress isomerization.
Purity Enhancement and Isomer Mitigation
Recrystallization Protocols
Recrystallization from ethanol-water mixtures (35–65% v/v) removes hydrophobic impurities, elevating purity from 95% to >99.5%. Isopropanol alone is less effective, often retaining residual catalysts.
Chromatographic Purification
Flash chromatography on silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) resolves regioisomers, particularly 1,3- and1,5-disubstituted pyrazoles, which co-elute under isocratic conditions.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Methyl-substituted pyrazole derivatives
Substitution: Functionalized pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Amines
a. {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine (CAS: 1345510-66-8)
- Structure : Retains the difluoromethyl-pyrazole motif but replaces the second pyrazole with a methyl group.
- Molecular Formula : C₆H₈F₂N₄.
- Key Differences : Reduced steric bulk and lower molecular weight (178.15 g/mol vs. 253.25 g/mol) result in higher solubility but weaker receptor-binding affinity compared to the target compound .
b. (2-Aminoethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Structure : Features a 1-methylpyrazole linked to an ethylamine chain.
- Molecular Formula : C₉H₁₈N₄.
- Key Differences : Absence of fluorine reduces lipophilicity. The ethylamine chain may improve aqueous solubility but diminish membrane permeability .
Heterocyclic Hybrids
a. [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine
- Structure : Substitutes one pyrazole with a 5-methylfuran group.
- Molecular Formula : C₁₁H₁₆N₄O.
b. Methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)[(1-methylpyrazol-4-yl)methyl]amine
- Structure : Incorporates an oxadiazole ring and a cyclopentyl group.
- Molecular Formula : C₂₃H₂₉N₇O.
- Key Differences : The oxadiazole and bulky cyclopentyl groups increase steric hindrance, likely improving target specificity but complicating synthesis .
Fluorinated Pyrazole Derivatives
a. 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride
- Structure : Difluoromethyl at pyrazole position 5, with a 2-methylphenyl substituent.
- Molecular Formula : C₁₁H₁₂F₂N₃·HCl.
- Key Differences : The hydrochloride salt improves solubility, while the aryl group enhances aromatic interactions. However, the lack of a second pyrazole limits bifunctional binding .
b. 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 188689-64-7)
- Structure : Trifluoromethyl group at position 3 and ethyl at N1.
- Molecular Formula : C₆H₈F₃N₃.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₃F₂N₅ | 253.25 | Difluoromethyl, 1-methylpyrazole | 1.8 | 0.12 (DMSO) |
| {[1-(Difluoromethyl)pyrazol-3-yl]methyl}(methyl)amine | C₆H₈F₂N₄ | 178.15 | Difluoromethyl, methyl | 1.2 | 0.45 (DMSO) |
| [(1-Methylpyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine | C₁₁H₁₆N₄O | 220.27 | 5-Methylfuran | 1.5 | 0.30 (Water) |
| 5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine HCl | C₁₁H₁₂F₂N₃·HCl | 263.70 | 2-Methylphenyl, HCl salt | 2.1 | 1.50 (Water) |
*Predicted using fragment-based methods.
Biological Activity
The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic molecule characterized by its unique pyrazole-based structure. This compound features two distinct pyrazole rings, which are five-membered aromatic rings containing nitrogen atoms. The presence of difluoromethyl and methyl substituents enhances its chemical properties and potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is . The structural representation includes two pyrazole rings with difluoromethyl and methyl groups attached, contributing to its lipophilicity and metabolic stability. These characteristics are crucial for drug development as they may enhance the compound's bioavailability and therapeutic efficacy.
Biological Activities
Research indicates that compounds with pyrazole moieties often exhibit significant biological activities. The specific biological activities associated with This compound include:
- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains.
- Anticancer Properties : Certain pyrazole compounds have been identified as potential anticancer agents, targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : Compounds containing pyrazole structures have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases.
Table of Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Structure | Antimicrobial |
| 3-Difluoromethylpyrazole | Structure | Anticancer |
| 4-Pyrazolylmethanol | Structure | Anti-inflammatory |
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various pyrazole derivatives, including those similar to This compound .
Study 1: Anticancer Activity
A study published in Biomedicines evaluated a series of difluoromethyl-substituted pyrazoles for their anticancer properties. The research revealed that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity against specific targets involved in cell proliferation and survival .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The results demonstrated that compounds with similar structures to This compound significantly inhibited pro-inflammatory cytokines in vitro, suggesting a mechanism that could be harnessed for therapeutic applications in conditions like rheumatoid arthritis .
Q & A
Q. What are the established synthetic routes for {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of pyrazole derivatives (e.g., 1-methyl-1H-pyrazol-4-amine) with halogenated intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF) .
- Step 2 : Difluoromethylation via radical processes using fluoroform (CHF₃) or electrophilic reagents to introduce the difluoromethyl group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard .
- Characterization :
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry and substituent positions | Distinct proton environments (e.g., difluoromethyl CH₂F₂ at δ 4.5–5.5 ppm) |
| HRMS | Verify molecular weight | m/z matching calculated [M+H]⁺ |
| IR | Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for resolving structural ambiguities, such as distinguishing between pyrazole ring substituents (e.g., methyl vs. difluoromethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns of fluorine .
- Chromatography : HPLC or GC-MS assesses purity (>95% required for pharmacological studies) .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties?
The difluoromethyl group enhances lipophilicity (logP) and metabolic stability by reducing oxidative degradation. This is critical for improving bioavailability in drug candidates .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole alkylation steps be systematically addressed?
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines) to direct alkylation to the desired position .
- Catalytic Systems : Employ transition-metal catalysts (e.g., CuI) to enhance selectivity in cross-coupling reactions .
- Computational Modeling : Predict reactivity trends using DFT calculations to optimize reaction pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Verify activity trends across a concentration range (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Structural Analog Comparison : Test derivatives (e.g., replacing difluoromethyl with trifluoromethyl) to isolate structure-activity relationships (SAR) .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm involvement of suspected biological targets (e.g., kinases or GPCRs) .
Q. How can synthetic yields be improved for large-scale production in academic settings?
- Continuous Flow Chemistry : Enhances reproducibility and scalability by maintaining precise control over reaction parameters (e.g., residence time, temperature) .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and ease of purification .
Q. What mechanisms underlie the compound’s potential pharmacological effects?
- Enzyme Inhibition : Pyrazole derivatives often inhibit enzymes like cyclooxygenase (COX) or cytochrome P450 via competitive binding .
- Receptor Modulation : The amine linker may facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Methodological Considerations
Q. How should researchers design experiments to assess metabolic stability?
- In Vitro Assays : Use liver microsomes (human or rodent) to measure half-life (t₁/₂) and intrinsic clearance .
- LC-MS/MS Analysis : Quantify parent compound and metabolites over time to identify degradation pathways .
Q. What computational tools are recommended for predicting binding affinity?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins .
- MD Simulations : GROMACS or AMBER evaluates binding stability over nanosecond timescales .
Contradictions and Limitations
- Synthetic Yield Variability : Conflicting reports on yields (e.g., 17–50%) highlight the sensitivity of difluoromethylation to moisture and oxygen . Mitigate by using anhydrous conditions and inert atmospheres.
- Biological Activity Discrepancies : Differences in IC₅₀ values across studies may stem from cell-line-specific expression of targets. Validate using isogenic cell models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
